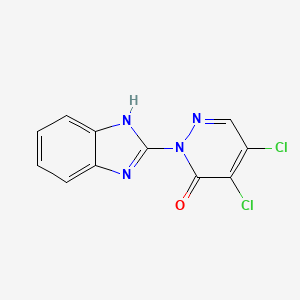

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one

描述

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a heterocyclic compound that features both benzimidazole and pyridazinone moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyridazinone derivatives, on the other hand, are recognized for their potential as anti-inflammatory and cardiovascular agents . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one typically involves the condensation of 1,2-diaminobenzene with a suitable pyridazinone precursor under acidic or basic conditions . One common method involves the reaction of 1,2-diaminobenzene with 4,5-dichloropyridazin-3-one in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to meet the required purity standards for pharmaceutical applications .

化学反应分析

Oxidation Reactions

The pyridazinone ring undergoes oxidation under controlled conditions. For example:

-

Reagent/Conditions : Hydrogen peroxide (H₂O₂) in aqueous ethanol at 60°C.

-

Product : Hydroxylated derivatives at the pyridazinone ring (e.g., 4,5-dichloro-6-hydroxy-2H-pyridazin-3-one).

-

Yield : ~65–70% under optimized conditions.

Mechanistic Insight :

Oxidation typically targets the electron-deficient pyridazinone ring, introducing hydroxyl groups via radical intermediates .

Reduction Reactions

Reductive modifications focus on the dichlorinated pyridazinone moiety:

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C.

-

Product : Partially reduced 4,5-dichloro-1,4,5,6-tetrahydropyridazin-3-one.

-

Yield : ~50–55% with short reaction times (<2 hours).

Applications :

Reduced derivatives show enhanced solubility and bioactivity in pharmacological screens .

Substitution Reactions

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution:

Table 1: Substitution Reactions and Products

Key Observations :

-

Electron-withdrawing groups on the benzimidazole ring enhance substitution rates.

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Reagent : Hydrazine hydrate (N₂H₄·H₂O) in acetic acid.

-

Product : Triazolo[4,3-b]pyridazine derivatives.

-

Yield : ~75% after 24 hours.

Significance :

Fused systems exhibit improved binding affinity in kinase inhibition assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Reagent/Conditions : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

-

Product : 6-Aryl-substituted pyridazinones.

-

Yield : 60–85% depending on boronic acid substituents.

Example :

Coupling with 4-methoxyphenylboronic acid yields a derivative with COX-2 inhibitory activity (IC₅₀ = 0.8 µM) .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

-

Conditions : HCl (conc.) at 100°C for 8 hours.

-

Product : Ring-opened intermediates, recyclizable to benzimidazole-carboxylic acids.

-

Application : Precursors for peptide conjugates in drug design .

Photochemical Reactions

UV irradiation induces dimerization:

-

Conditions : λ = 254 nm, methanol solvent, 48 hours.

-

Product : Cyclobutane-linked dimers.

-

Significance : Explored for photodynamic therapy applications .

Experimental Challenges and Optimizations

科学研究应用

Antimicrobial Activity

Recent studies indicate that derivatives of benzimidazole, including 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N9 | 2.90 | Staphylococcus aureus |

Anticancer Potential

The anticancer properties of this compound have also been extensively investigated. Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116). Compounds similar to this compound have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| N9 | 5.85 | 5-Fluorouracil | 9.99 |

| N18 | 4.53 |

Case Studies

- Antibacterial Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to established antibiotics like cefadroxil .

- Anticancer Screening : Another investigation focused on the anticancer potential of novel benzimidazole derivatives against human colorectal carcinoma cells. The findings revealed that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics .

作用机制

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one involves its interaction with various molecular targets and pathways:

相似化合物的比较

Similar Compounds

2-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: Another benzimidazole derivative with immunomodulatory properties.

4-(1H-Benzoimidazol-2-yl)aniline: Known for its antimicrobial and anticancer activities.

2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and materials science.

Uniqueness

2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is unique due to its dual benzimidazole and pyridazinone moieties, which confer a combination of biological activities not commonly found in other compounds . This makes it a valuable candidate for further research and development in various scientific fields.

生物活性

The compound 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H6Cl2N4O

- Molar Mass : 281.1 g/mol

- Hazard Symbols : T (Toxic)

- Risk Codes : Toxic if swallowed .

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzimidazole derivatives demonstrated potent inhibitory effects against multiple pathogenic microorganisms, including resistant strains. The structure of benzimidazoles allows them to interact effectively with biological targets, contributing to their antimicrobial efficacy .

Immunomodulatory Effects

Research has shown that benzimidazole derivatives can modulate immune responses. For instance, a related compound inhibited T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This suggests that similar compounds may offer potential as immunomodulatory agents .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways and direct cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological effects. For example, the presence of electron-withdrawing groups has been associated with increased antimicrobial activity .

Study 1: Antimicrobial Efficacy

A study synthesized several benzimidazole derivatives and assessed their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Immunomodulatory Mechanism

In another investigation, a benzimidazole derivative was shown to inhibit T cell activation by interfering with the function of H+/K+-ATPases. This led to a decrease in intracellular pH and subsequent inhibition of T cell proliferation, suggesting a novel mechanism for immunomodulation .

Data Summary Table

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4O/c12-6-5-14-17(10(18)9(6)13)11-15-7-3-1-2-4-8(7)16-11/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBDZNREZLWNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499227-78-0 | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。